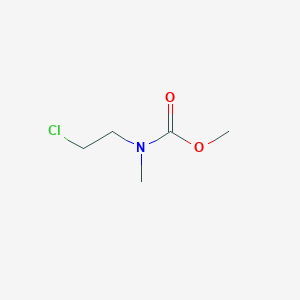methyl N-(2-chloroethyl)-N-methylcarbamate
CAS No.: 10230-46-3
Cat. No.: VC7498861
Molecular Formula: C5H10ClNO2
Molecular Weight: 151.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10230-46-3 |
|---|---|
| Molecular Formula | C5H10ClNO2 |
| Molecular Weight | 151.59 |
| IUPAC Name | methyl N-(2-chloroethyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C5H10ClNO2/c1-7(4-3-6)5(8)9-2/h3-4H2,1-2H3 |
| Standard InChI Key | RASAJAJIGMQFBL-UHFFFAOYSA-N |
| SMILES | CN(CCCl)C(=O)OC |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound features a carbamate backbone (O=C(O-)N-) with two alkyl substituents: a tert-butyl group (C(CH₃)₃) and a 2-chloroethyl moiety (Cl-CH₂-CH₂-). The methyl group attached to the nitrogen atom completes the N-methylcarbamate structure . The tert-butyl group confers steric bulk, influencing the compound’s reactivity and solubility, while the chloroethyl chain introduces electrophilic character, potentially enabling nucleophilic substitution reactions .
Nomenclature and Synonyms
Systematic IUPAC naming identifies this compound as tert-butyl N-(2-chloroethyl)-N-methylcarbamate. Alternative designations include:
-
tert-Butyl (2-chloroethyl)(methyl)carbamate
-
(2-Chloro-ethyl)-methyl-carbamic acid tert-butyl ester
The CAS registry number 220074-38-4 serves as the primary identifier across regulatory and commercial databases .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | |
| CAS Number | 220074-38-4 | |
| EC Number | 815-902-7 | |
| GHS Hazard Statements | H302, H315, H318 |
Synthesis and Industrial Relevance
Synthetic Pathways
While no specific synthesis route for this compound is documented in the provided sources, analogous N-methylcarbamates are typically synthesized via:
For the tert-butyl variant, the tert-butyl alcohol would likely serve as the nucleophile in such reactions, though solvent choices (e.g., acetonitrile, methylene chloride) and catalysts (e.g., triethylamine) would optimize yield .
Agrochemical Context
Physicochemical Properties
Stability and Reactivity
| Hazard Class | GHS Category | Percentage of Reports |
|---|---|---|
| Acute Oral Toxicity | 4 | 50% |
| Skin Irritation | 2 | 50% |
| Eye Damage | 1 | 50% |
Data aggregated from two ECHA C&L notifications .
Environmental and Toxicological Considerations
Ecotoxicology
While specific ecotoxicity data for this compound are unavailable, N-methylcarbamates generally exhibit high aquatic toxicity. For example, methomyl has a 96-hour LC₅₀ of 0.95 mg/L in rainbow trout, suggesting that even low concentrations pose risks to aquatic life . The chloroethyl group may enhance bioaccumulation potential compared to non-halogenated analogs.
Human Health Risks
Exposure routes include dermal absorption, inhalation, and ingestion. Inhibition of acetylcholinesterase (AChE) is the primary mechanism of toxicity for N-methylcarbamates, leading to cholinergic crisis symptoms: miosis, salivation, seizures, and respiratory failure . The tert-butyl group may slow metabolic degradation, prolonging systemic exposure compared to smaller alkyl carbamates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume